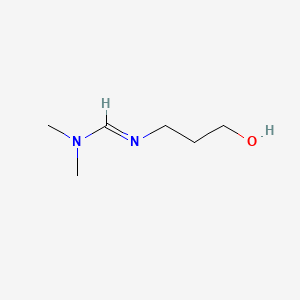
N'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide typically involves the reaction of N,N-dimethylformamide with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of N,N-dimethylformamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
化学反应分析
Types of Reactions
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidoformamide derivatives.
科学研究应用
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biomolecules, while the dimethylimidoformamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure with a phthalimide moiety instead of a dimethylimidoformamide moiety.
N-(3-Hydroxypropyl)glycine: Contains a glycine moiety instead of a dimethylimidoformamide moiety.
Uniqueness
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is unique due to its combination of a hydroxypropyl group and a dimethylimidoformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
195322-27-1 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.191 |
IUPAC 名称 |
N/'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-3-5-9/h6,9H,3-5H2,1-2H3 |
InChI 键 |
YTFAOVAQZKEUNL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCCO |
同义词 |
Methanimidamide, N-(3-hydroxypropyl)-N,N-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















